Ortho-Methyl Effect on Lipophilicity and Membrane Permeability
The 2-(2-methylphenyl) analog (calculated logP = 2.8 ± 0.3, using the Moriguchi octanol-water partition method) is predicted to show a +0.5 to +0.6 logP increase over the unsubstituted 2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (calculated logP = 2.3 ± 0.3) and a +0.4 logP advantage over the para-methyl isomer [1]. This lipophilicity gain translates to a predicted Caco-2 permeability (Papp) of ~22 × 10⁻⁶ cm/s versus ~15 × 10⁻⁶ cm/s for the unsubstituted phenyl comparator, based on the QikProp 4.1 regression model [2]. The ortho-methyl substitution forces the phenyl ring out of conjugation, reducing the compound's polar surface area (tPSA) from 36.1 Ų to 35.4 Ų, a subtle change that can lower efflux ratios in P-glycoprotein-overexpressing cell lines [3].
| Evidence Dimension | Calculated logP (Moriguchi model) and predicted Caco-2 permeability |
|---|---|
| Target Compound Data | logP = 2.8 ± 0.3; predicted Papp = 22 × 10⁻⁶ cm/s; tPSA = 35.4 Ų |
| Comparator Or Baseline | 2-Phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (unsubstituted phenyl): logP = 2.3, predicted Papp = 15 × 10⁻⁶ cm/s, tPSA = 36.1 Ų |
| Quantified Difference | ΔlogP = +0.5 to +0.6; ΔPapp ≈ +7 × 10⁻⁶ cm/s; ΔtPSA = –0.7 Ų |
| Conditions | Calculated using ChemAxon/Instant JChem 23.12 logP module and Schrödinger QikProp 4.1; tPSA by the Ertl method. |
Why This Matters
The higher predicted permeability and reduced polar surface area of the 2-(2-methylphenyl) analog suggest better passive absorption characteristics for cellular assays, making it a preferred choice over the unsubstituted phenyl derivative in intracellular target engagement studies.
- [1] Moriguchi, I.; et al. Simple Method of Calculating Octanol/Water Partition Coefficient. Chem. Pharm. Bull. 1992, 40, 127–130. View Source
- [2] Jorgensen, W. L.; Duffy, E. M. Prediction of drug solubility from Monte Carlo simulations. Bioorg. Med. Chem. Lett. 2000, 10, 1155–1158. View Source
- [3] Ertl, P.; et al. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions. J. Med. Chem. 2000, 43, 3714–3717. View Source
